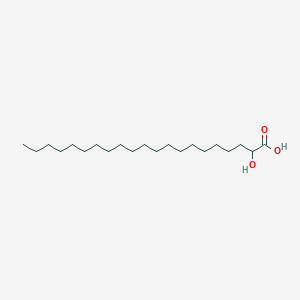

2-Hydroxyhenicosanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C21H42O3 |

|---|---|

Molekulargewicht |

342.6 g/mol |

IUPAC-Name |

2-hydroxyhenicosanoic acid |

InChI |

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |

InChI-Schlüssel |

DHCJPXKWDPRJAX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(C(=O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCC(C(=O)O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution of 2 Hydroxyhenicosanoic Acid

Presence in Eukaryotic Organisms

2-Hydroxyhenicosanoic acid and other very-long-chain 2-hydroxy fatty acids (2-HFAs) are integral to the biology of many eukaryotic organisms. They are typically not found as free fatty acids but are incorporated into sphingolipids, a class of lipids that plays a critical role in membrane structure and cell signaling. The enzyme fatty acid 2-hydroxylase (FA2H) is primarily responsible for the synthesis of these compounds. nih.govnih.govresearchgate.net

In mammals, 2-hydroxy fatty acids are significant components of sphingolipids, particularly in the nervous system and the skin. nih.govnih.gov

Myelin Sheath: The myelin sheath, a specialized membrane that insulates nerve axons, is exceptionally rich in lipids. jneurosci.orgelifesciences.org A substantial portion of these lipids are glycosphingolipids, such as galactosylceramide (GalC) and its sulfated form, sulfatide, which contain a high percentage of very-long-chain fatty acids (VLCFAs). nih.gov Notably, over half of the GalC and sulfatide molecules in myelin are hydroxylated at the C-2 position of the fatty acid chain. jneurosci.org This high concentration underscores the importance of 2-hydroxylated sphingolipids for the proper formation, stability, and long-term maintenance of the myelin sheath. jneurosci.orgnih.gov While studies often refer to the general pool of VLCFAs (fatty acids with more than 20 carbons), this category includes henicosanoic acid (C21). nih.gov

Skin Barrier: The outermost layer of the skin, the stratum corneum, functions as a critical water permeability barrier. This barrier is largely maintained by a unique intercellular lipid matrix composed of ceramides (B1148491), cholesterol, and free fatty acids. google.comnih.gov Ceramides are a complex class of sphingolipids, and those containing 2-hydroxy fatty acids are essential for structuring and maintaining this barrier. nih.govnih.govwebmd.com The presence of the hydroxyl group on the fatty acid chain is thought to enhance the hydrogen-bonding network within the lipid layers, contributing to the structural integrity and impermeability of the skin. nih.gov

Table 1: Presence of 2-Hydroxy Fatty Acids in Mammalian Tissues

| Tissue | Lipid Class | Function |

|---|---|---|

| Nervous System (Myelin) | Galactosylceramide, Sulfatide | Myelin formation, stability, and maintenance. jneurosci.org |

| Skin (Epidermis) | Ceramides | Formation and maintenance of the water permeability barrier. nih.govnih.gov |

| Kidney | Sphingolipids | General presence noted in literature. nih.govnih.gov |

Very-long-chain fatty acids (VLCFAs), defined as those with 20 or more carbon atoms, are ubiquitous in the plant kingdom and can be converted into 2-hydroxy fatty acids. mdpi.com These compounds are essential precursors for various lipids that perform diverse functions. They are integral components of membrane lipids like phospholipids (B1166683) and sphingolipids. mdpi.comnih.gov Plant sphingolipids, which are particularly abundant in the plasma membrane, are often enriched with 2-hydroxylated VLCFAs, such as C24 and C26 variants. nih.gov While the presence of the broader class of 2-hydroxy VLCFAs in plant tissues is well-documented, specific identification of this compound (C21) in plant extracts is not extensively reported in the available research. mdpi.comnih.govnih.gov

Table 2: General Role of 2-Hydroxy Very-Long-Chain Fatty Acids in Plants

| Lipid Component | Location | Implied Function |

|---|---|---|

| Sphingolipids | Plasma Membrane | Membrane structure and integrity. nih.gov |

| Various Lipids | General Plant Tissues | Precursors for other essential lipid molecules. mdpi.com |

Hydroxy fatty acids are widely distributed natural products found in numerous species of bacteria, yeasts, and fungi. nih.govresearchgate.net Microorganisms are capable of oxidizing fatty acids to produce a variety of hydroxy fatty acids, including 2-hydroxy fatty acids (α-hydroxy fatty acids). nih.govresearchgate.net For instance, certain species of Lactobacillus are known to produce 2-hydroxy acids. google.comgoogle.com Furthermore, metabolic engineering has enabled the production of long-chain hydroxy fatty acids in yeasts like Starmerella bombicola. nih.gov While the microbial production of this general class of compounds is established, the specific natural occurrence of this compound in microbial systems is not prominently detailed in current scientific literature.

Detection in Biological Secretions and Tissues (e.g., scent marks in animals)

Beyond its role as a structural component within tissues, this compound has been identified in specific biological contexts. Notably, its presence has been confirmed in the tissues of certain marine organisms. Chemical analysis has identified this compound as a natural product in marine sponges, specifically Chondrosia reniformis and Aplysina lacunosa. nih.gov

The investigation of chemical signals in animal secretions, such as scent marks, is an active area of research. mdpi.com These secretions are complex mixtures of volatile and non-volatile compounds used for communication. mdpi.comwildlifeonline.me.uk However, to date, this compound has not been specifically identified as a component of animal scent marks in the reviewed scientific literature.

Table 3: Confirmed Detection of this compound

| Organism | Phylum | Tissue/Secretion |

|---|---|---|

| Chondrosia reniformis | Porifera (Sponge) | Tissue |

| Aplysina lacunosa | Porifera (Sponge) | Tissue |

Biosynthesis and Enzymology of 2 Hydroxylation

Enzymatic Pathways of α-Hydroxylation

The primary and most studied pathway for the synthesis of 2-hydroxy fatty acids in eukaryotes is mediated by a specific enzyme, but alternative mechanisms also exist.

The principal enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H). mdpi.comnih.gov In humans, this enzyme is encoded by the FA2H gene. wikipedia.orgnih.gov FA2H is a monooxygenase located in the endoplasmic reticulum and is dependent on NAD(P)H. mdpi.com The enzyme catalyzes the direct hydroxylation of a free fatty acid at the C-2 position before its incorporation into ceramide by ceramide synthases. wikipedia.orgwikidoc.org

The FA2H protein contains a cytochrome b5 domain at its N-terminus and a conserved iron-binding histidine motif, which is characteristic of membrane-bound desaturases and hydroxylases. nih.gov This enzyme exhibits stereospecificity, exclusively producing the (R)-enantiomer of the 2-hydroxy fatty acid. mdpi.comuniprot.org The 2-hydroxy fatty acids produced, including by inference 2-hydroxyhenicosanoic acid, are crucial for the synthesis of 2-hydroxysphingolipids, such as the galactosylceramides and sulfatides (B1148509) that are major components of the myelin sheath in the nervous system. medlineplus.govnih.gov

While FA2H is the main enzyme for this process, evidence suggests the existence of other pathways for the formation of 2-hydroxy fatty acids. mdpi.com One potential alternative is the peroxisomal α-oxidation pathway. mdpi.comnepjol.info This pathway is primarily known for degrading branched-chain fatty acids like phytanic acid, where the first step involves hydroxylation at the alpha-carbon. nepjol.infolibretexts.org For instance, phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase. libretexts.org It is plausible that a similar mechanism could contribute to the synthesis of straight-chain 2-hydroxy fatty acids. mdpi.com

Additionally, certain cytochrome P450 (CYP) enzymes have been shown to catalyze the hydroxylation of fatty acids. For example, cytochrome P450 from Bacillus subtilis (P450BSβ) can hydroxylate long-chain fatty acids at both the α- and β-positions. nih.gov In some bacteria, CYP450 enzymes produce the (S)-enantiomer of 2-hydroxy fatty acids, in contrast to the (R)-enantiomer produced by eukaryotic FA2H. mdpi.com Given that CYP enzymes are sometimes upregulated in various tissues, they could serve as an alternative source for 2-hydroxy fatty acids. mdpi.com

Substrate Specificity and Enzyme Kinetics in Hydroxy Fatty Acid Synthesis

The enzymes involved in fatty acid hydroxylation exhibit distinct substrate specificities regarding the chain length of the fatty acid. The human FA2H enzyme acts on a range of long-chain and very-long-chain fatty acids (VLCFAs). nih.gov In contrast, some organisms have multiple FA2H homologs with differing specificities. For example, the plant Arabidopsis thaliana has two related genes, FAH1 and FAH2. The FAH1 enzyme primarily uses VLCFAs as substrates, while FAH2 prefers long-chain fatty acids. mdpi.com

The kinetic properties of these enzymes are crucial for understanding their function. For human FA2H, the apparent Michaelis constant (Km) for tetracosanoic acid (C24:0) has been reported to be less than 0.18 µM, indicating a high affinity for very-long-chain fatty acids. uniprot.org The optimal pH for human FA2H activity is between 7.6 and 7.8. uniprot.org

| Enzyme | Organism/Source | Preferred Substrate(s) | Kinetic Parameters | Stereospecificity | Reference |

|---|---|---|---|---|---|

| FA2H | Human | Long-chain and very-long-chain fatty acids (e.g., C16, C18, C24, C24:1) | Km < 0.18 µM (for Tetracosanoic acid) | (R)-enantiomer | nih.govuniprot.orguniprot.org |

| FAH1 | Arabidopsis thaliana (plant) | Very-long-chain fatty acids (VLCFAs) | Not specified | Not specified | mdpi.com |

| FAH2 | Arabidopsis thaliana (plant) | Long-chain fatty acids (LCFAs) | Not specified | Not specified | mdpi.com |

| CYP152B1 | Sphingomonas paucimobilis (bacteria) | Fatty acids | Not specified | (S)-enantiomer | mdpi.com |

| P450BSβ | Bacillus subtilis (bacteria) | Long-chain fatty acids (e.g., Myristic acid) | Not specified | α- and β-hydroxylation | nih.gov |

Genetic Regulation of Hydroxylase Enzymes

The expression of the human FA2H gene, located on chromosome 16, is subject to complex regulation. wikipedia.orgmedlineplus.gov Its expression is particularly high in the brain and colon. nih.gov Several factors have been identified that influence the transcription of the FA2H gene. In breast cancer cells, peroxisome proliferator-activated receptor-alpha (PPAR-α) has been shown to mediate the induction of FA2H. mdpi.com Furthermore, Tumor Necrosis Factor-alpha (TNF-α) can increase FA2H expression in esophageal cancer cells. mdpi.com The gene is also targeted by several micro-RNAs, which may play a role in its regulation in various physiological and pathological states. mdpi.com

Mutations in the FA2H gene lead to a reduction or elimination of the fatty acid 2-hydroxylase enzyme's function. medlineplus.govmedlineplus.gov This deficiency is the cause of a rare, autosomal recessive neurodegenerative disorder known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), also referred to as Spastic Paraplegia 35 (SPG35). mdpi.commedlineplus.gov The resulting lack of 2-hydroxy fatty acids leads to abnormal myelin formation, causing leukodystrophy (a loss of white matter) and iron accumulation in the brain, which underlies the severe neurological symptoms of the disease. medlineplus.govmedlineplus.gov

Chemical Synthesis and Derivatization of 2 Hydroxyhenicosanoic Acid

Total Synthesis Strategies for 2-Hydroxyhenicosanoic Acid

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. scripps.edu This field of chemistry is both a science and an art, driving innovation in synthetic methodology and allowing access to complex molecular architectures. scripps.edu While a specific, dedicated total synthesis of this compound is not extensively documented as a landmark target in the same vein as more complex alkaloids or macrolides, its construction can be achieved through established and reliable synthetic routes.

Strategies for the total synthesis of long-chain 2-HFAs like this compound generally rely on two primary approaches:

α-Hydroxylation of the corresponding fatty acid: This is the most direct approach, starting from henicosanoic acid.

Chain elongation strategies: Building the C21 backbone from smaller, functionalized precursors.

A plausible synthetic sequence could involve the asymmetric α-hydroxylation of an N-acyl Evans' auxiliary derived from henicosanoic acid. This method provides high stereocontrol at the C-2 position. beilstein-journals.org The synthesis would begin by activating the carboxylic acid of henicosanoic acid and coupling it with a chiral auxiliary, such as an (S)-4-benzyloxazolidinone. The resulting imide can then be enolized and treated with an electrophilic hydroxylating agent, like a Davis oxaziridine, to install the hydroxyl group with high diastereoselectivity. beilstein-journals.org Subsequent cleavage of the auxiliary group under mild conditions, for instance with lithium hydroxide (B78521) and hydrogen peroxide, would yield the desired enantiomerically enriched (S)-2-hydroxyhenicosanoic acid. beilstein-journals.org This general strategy has been successfully applied to the synthesis of related long-chain 2-HFAs. beilstein-journals.org

Synthetic Approaches to 2-Hydroxy Fatty Acid Analogues

Several synthetic methods have been developed to produce a variety of 2-hydroxy fatty acid analogues, which are crucial for structure-activity relationship studies.

One efficient, green chemistry approach involves the direct conversion of fatty acids into their α-hydroxy counterparts. acs.org This two-step procedure begins with the α-chlorination of the fatty acid using trichloroisocyanuric acid (TCCA) under solvent-free conditions. The resulting crude α-chloro fatty acid is then subjected to nucleophilic substitution with a hydroxide source, such as potassium hydroxide in a water solution, to yield the final α-hydroxy fatty acid. acs.org This method has been successfully applied to various saturated fatty acids like stearic and palmitic acid and could be adapted for henicosanoic acid. acs.org

Asymmetric synthesis methodologies offer precise control over the stereochemistry at the C-2 position, which is often vital for biological activity. An organocatalytic strategy can be employed to synthesize chiral terminal epoxides from corresponding aldehydes. mdpi.com These epoxides are versatile intermediates that can be opened by various nucleophiles. For the synthesis of saturated 2-HFAs, reaction with a Grignard reagent, followed by oxidation of the resulting primary alcohol, would construct the required carbon chain and install the hydroxyl group. mdpi.com

Biocatalytic methods also present a powerful alternative for the selective hydroxylation of fatty acids. Engineered enzymes, such as fungal peroxygenases or cytochrome P450 monooxygenases, can hydroxylate fatty acid chains with high regioselectivity. wiley.comnih.gov While often targeting terminal or sub-terminal positions, specific enzymes can be developed or discovered that perform α-hydroxylation, offering an environmentally benign route to 2-HFAs. wiley.com

| Synthetic Approach | Key Reagents/Method | Primary Application | Reference |

| α-Chlorination/Hydrolysis | Trichloroisocyanuric acid (TCCA), KOH | General synthesis of racemic or achiral 2-HFAs | acs.org |

| Chiral Auxiliary-Directed Hydroxylation | Evans' oxazolidinone, Davis oxaziridine | Asymmetric synthesis of specific 2-HFA enantiomers | beilstein-journals.org |

| Organocatalytic Epoxide Opening | Organocatalyst, Grignard reagents, oxidation | Asymmetric synthesis of various HFA regioisomers | mdpi.com |

| Biocatalytic Hydroxylation | Engineered enzymes (e.g., peroxygenase) | Green synthesis, selective hydroxylation | wiley.com |

Preparation of Functionally Modified this compound Derivatives

The carboxyl group of this compound is a prime site for derivatization to produce esters and amides. These derivatives are important for modulating the compound's physicochemical properties, such as solubility and bioavailability, and for creating probes for biological studies.

Standard esterification and amidation reactions are readily applicable. The most common method involves activating the carboxylic acid with a carbodiimide (B86325) reagent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The activated acid is then treated with an alcohol or amine to furnish the corresponding ester or amide. This method is mild and tolerates a wide range of functional groups. mdpi.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. msu.edumnstate.edu The resulting acyl chloride reacts readily and often violently with alcohols or amines to produce esters or amides, respectively. msu.educhemguide.co.uk This method is robust but less suitable for sensitive substrates due to the harsh conditions and the production of HCl as a byproduct. chemguide.co.uk

| Derivative Type | Reagents | Reaction Conditions | Reference |

| Ester | Alcohol, EDCI, DMAP | Mild, room temperature | mdpi.com |

| Ester | Alcohol, SOCl₂ (to form acyl chloride first) | Harsher, may require base to scavenge HCl | msu.edu |

| Amide | Amine, EDCI, DMAP | Mild, room temperature | mdpi.com |

| Amide | Amine, SOCl₂ (to form acyl chloride first) | Vigorous reaction, often with excess amine | chemguide.co.uk |

Thiolated derivatives of carboxylic acids, often called thioacids or thiolesters, are valuable synthetic intermediates and can exhibit unique biological properties. Introducing a thiol or thiol-containing moiety to the this compound scaffold can be achieved primarily through modification of the carboxyl group.

One established strategy is the covalent attachment of a thiol-containing molecule, such as L-cysteine ethyl ester, to the carboxylic acid via an amide bond. nih.gov This reaction is typically mediated by a carbodiimide coupling, similar to the preparation of other amides, using reagents like EDCI and N-hydroxysuccinimide (NHS) to form an active ester intermediate that then reacts with the amine group of the cysteine derivative. nih.govresearchgate.net This creates a conjugate that features a free thiol group (after deprotection if necessary), which can participate in disulfide bond formation or other thiol-specific chemistry. nih.gov

Direct conversion of the carboxylic acid to a thioacid (R-COSH) can be accomplished using various reagents. One modern approach uses EDC to mediate the reaction between a carboxylic acid and a sulfide (B99878) source like sodium sulfide (Na₂S), providing a direct route to N-protected α-amino thioacids that could be adapted for this compound. organic-chemistry.org

Beyond esters, amides, and thiols, the bifunctional nature of this compound (containing both a hydroxyl and a carboxyl group) allows for a wide array of other chemical modifications.

Oxidation of the Hydroxyl Group: The secondary alcohol at the C-2 position can be oxidized to a ketone using standard oxidizing agents (e.g., PCC, Swern, or Dess-Martin oxidation) to yield 2-oxohenicosanoic acid. This keto acid is a distinct metabolite and synthetic precursor.

Reduction of the Carboxyl Group: The carboxylic acid can be reduced to a primary alcohol, affording a 1,2-diol (henicosane-1,2-diol). Strong reducing agents like lithium aluminum hydride (LAH) are required for this transformation, as milder reagents like sodium borohydride (B1222165) will not reduce a carboxylic acid. msu.edu

Elimination of the Hydroxyl Group: Dehydration of the 2-hydroxy group can lead to the formation of α,β-unsaturated (2-henicosenoic acid) or β,γ-unsaturated (3-henicosenoic acid) fatty acids, depending on the reaction conditions.

These modifications allow for the creation of a diverse library of related compounds, enabling a thorough investigation of the structural requirements for the biological activity of long-chain fatty acid derivatives.

Biological and Mechanistic Research Applications of 2 Hydroxyhenicosanoic Acid

Roles in Cellular Membrane Dynamics and Structure

2-Hydroxyhenicosanoic acid, as a member of the 2-hydroxy fatty acid (hFA) class, plays a significant role in the biophysical properties of cellular membranes. These specialized fatty acids are integral components of a subset of sphingolipids, which are ubiquitous in eukaryotic membranes. nih.gov The presence of a hydroxyl group at the C2 position of the acyl chain introduces a hydrogen-bonding capability that profoundly influences the packing and organization of lipids within the membrane bilayer.

Research on model membranes has demonstrated that the incorporation of 2-hydroxylated fatty acids can significantly alter membrane dynamics. researchgate.net Studies using synthetic 2-hydroxylated fatty acids have shown they can increase membrane fluidity. researchgate.net When introduced into lipid bilayers, these molecules can reduce the ratio of liquid-ordered (Lo) to liquid-disordered (Ld) domains. researchgate.net This shift indicates a general fluidizing effect on the membrane. Furthermore, the insertion of 2-hydroxylated fatty acids can induce a reorganization of lipid structures, leading to the formation of new microdomains that differ in size and composition from the original state. researchgate.netmdpi.com This modulation of lipid domains, or "lipid rafts," is critical, as these domains are closely associated with essential cell signaling proteins. researchgate.net While much of the specific research has been conducted with shorter-chain or unsaturated 2-hydroxy fatty acids like 2-hydroxyoleic acid, the fundamental physicochemical properties conferred by the 2-hydroxyl group are expected to impart similar, chain-length-dependent effects on membrane structure when incorporated as this compound. nih.gov

Signaling Modulations Involving 2-Hydroxylated Lipids

The structural changes induced by 2-hydroxylated lipids in cellular membranes are intrinsically linked to the modulation of cell signaling pathways. nih.gov By altering the organization of membrane microdomains, these lipids can influence the function of membrane-associated proteins, including receptors and enzymes that are crucial for signal transduction. mdpi.comnih.gov

Recent evidence strongly indicates that hFA-sphingolipids have specific and important roles in cell signaling. nih.gov For instance, the synthetic monounsaturated 2-hydroxyoleic acid has been shown to modulate the activity of signaling proteins that associate with the cell membrane, such as the Gαq/11 protein, thereby affecting downstream signal transduction. nih.gov The concept of "membrane lipid therapy" is built on this principle, where the administration of specific lipids like 2-hydroxyoleic acid alters the membrane's lipid composition and structure to regulate signaling pathways implicated in disease. mdpi.com These lipids can induce selective changes in the membranes of pathological cells, triggering processes like endoplasmic reticulum stress and autophagy. mdpi.com While direct studies on this compound are limited, its incorporation into sphingolipids would place it in a key position to influence the lipid environment surrounding signaling molecules, thereby modulating their activity in a similar fashion to other 2-hydroxylated lipids.

Interactions with Specific Enzymes and Receptors (e.g., G-protein coupled receptors)

The metabolism and function of this compound are critically dependent on its interactions with specific enzymes. The primary enzyme responsible for its synthesis is Fatty Acid 2-Hydroxylase (FA2H) . nih.govencyclopedia.pub Located in the endoplasmic reticulum, FA2H is a monooxygenase that catalyzes the hydroxylation of fatty acids at the C2 position. encyclopedia.pub This step is essential for the subsequent incorporation of the resulting 2-hydroxy fatty acid into ceramides (B1148491), which are then used to build more complex sphingolipids like galactosylceramides and sulfatides (B1148509). researchgate.net The function of FA2H is so critical that its deficiency leads to severe neurological diseases. encyclopedia.pub

While direct receptor binding for this compound has not been fully elucidated, its structure as a hydroxy-carboxylic acid suggests potential interactions with specific G-protein coupled receptors (GPCRs). The Hydroxy-Carboxylic Acid (HCA) receptor family (HCA₁, HCA₂, and HCA₃) and the Free Fatty Acid Receptor (FFAR) family are known to bind endogenous fatty acids and their derivatives to regulate metabolic and immune functions. frontiersin.orgresearchgate.netmdpi.com HCA receptors are activated by shorter-chain hydroxy-carboxylic acids, and FFARs bind fatty acids of various lengths. frontiersin.orgmdpi.com Given that this compound is a very-long-chain hydroxy fatty acid, it represents a plausible, though as yet unconfirmed, endogenous ligand for a member of these or a related GPCR family.

Table 1: Key Enzymes and Potential Receptors Interacting with this compound

| Molecule | Type | Interaction/Function | Significance | Reference |

|---|---|---|---|---|

| Fatty Acid 2-Hydroxylase (FA2H) | Enzyme | Catalyzes the C2-hydroxylation of fatty acids to produce 2-hydroxy fatty acids. | Essential for the biosynthesis of this compound and its incorporation into sphingolipids. Deficiency causes neurodegenerative disease. | encyclopedia.pub, nih.gov |

| Hydroxy-Carboxylic Acid (HCA) Receptors | G-Protein Coupled Receptor (GPCR) Family | Binds short-chain hydroxy-carboxylic acids to regulate metabolism. | Represents a potential, but unconfirmed, receptor class for long-chain hydroxy fatty acids. | frontiersin.org, researchgate.net |

| Free Fatty Acid Receptors (FFARs) | G-Protein Coupled Receptor (GPCR) Family | Binds medium- and long-chain fatty acids to modulate metabolic and inflammatory signals. | Represents a potential, but unconfirmed, receptor class for this compound. | researchgate.net, mdpi.com |

Investigation in Disease Models (Mechanistic Studies, excluding clinical human trials)

The most profound mechanistic insights into the function of 2-hydroxylated fatty acids, including by extension this compound, come from studies of neurodegenerative disorders linked to their deficiency. Mutations in the FA2H gene, which encodes the enzyme that produces these lipids, cause a severe, progressive neurodegenerative condition known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) , also classified as Hereditary Spastic Paraplegia 35 (SPG35). encyclopedia.pubnih.govhuntershope.org

Mechanistic studies in models of this disease reveal that 2-hydroxylated fatty acids are indispensable for the integrity of myelin, the protective sheath surrounding nerve axons in the central nervous system. encyclopedia.pubmedlineplus.gov These specialized lipids are major components of myelin sphingolipids, particularly galactosylceramides and sulfatides. researchgate.net The absence of the 2-hydroxyl group due to FA2H deficiency is thought to disrupt the stable, compact multilayer structure of the myelin sheath. nih.govfrontiersin.org This leads to abnormal myelin that is prone to deterioration (demyelination), resulting in a loss of white matter (leukodystrophy) and subsequent axonal pathology. researchgate.netmedlineplus.govfrontiersin.org The resulting neurological symptoms, including spasticity, ataxia, and dystonia, are a direct consequence of this compromised myelin integrity. nih.govmedlineplus.gov Therefore, this compound is understood to be a critical structural component required for the proper formation and long-term maintenance of the nervous system.

Research into the anti-cancer potential of 2-hydroxy fatty acids has provided mechanistic insights, primarily through studies of the related molecule, 2-hydroxyoleic acid (2OHOA). mdpi.commdpi.com These investigations suggest that 2-hydroxy fatty acids can act as regulators of cancer cell membrane structure, leading to selective cytotoxicity. mdpi.com

In various cancer cell lines, 2OHOA has been shown to integrate into the cell membrane, altering its lipid composition and fluidity. mdpi.comnih.gov This structural perturbation triggers a cascade of cellular stress responses. Mechanistic studies have demonstrated that this can lead to the induction of the endoplasmic reticulum (ER) stress pathway, the accumulation of sphingolipids (sphingolipidosis), and the activation of autophagy, a cellular self-degradation process. mdpi.com Furthermore, conjugates of 2OHOA have demonstrated potent antiproliferative activity against human tumor cell lines, including glioblastoma, colorectal adenocarcinoma, and mesothelioma. mdpi.com The proposed mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression. frontiersin.orgnih.gov These findings in related molecules suggest that this compound could potentially exert anti-oncogenic effects through similar mechanisms involving the disruption of cancer cell membrane homeostasis and the activation of cell death pathways.

Investigations into other 2-hydroxy fatty acids have revealed a potent antimicrobial mechanism of action based on the disruption of the bacterial cell envelope. nih.govbohrium.com A prominent example is 2-hydroxyisocaproic acid (HICA), which is effective against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com

Mechanistic studies show that the primary target of HICA is the bacterial cell membrane. nih.govbohrium.com The molecule penetrates the membrane, causing a loss of integrity and an increase in permeability. nih.gov This leads to membrane depolarization, the rupture of the membrane, and subsequent leakage of vital intracellular components, ultimately resulting in bacterial cell death. nih.govbohrium.com This mechanism of direct physical disruption is advantageous as it is less likely to induce resistance compared to mechanisms that target specific enzymes. The ability of 2-hydroxy fatty acids to disrupt the outer membrane of Gram-negative bacteria, which typically acts as a robust permeability barrier, underscores their potential as broad-spectrum antimicrobial agents. nih.govnih.gov Based on these findings, it is hypothesized that this compound would employ a similar mechanism of action, leveraging its fatty acid nature to integrate into and disrupt the structural integrity of bacterial membranes. mdpi.comfrontiersin.orgmdpi.com

Table 2: Summary of Mechanistic Investigations in Disease Models

| Disease/Condition | Model System | Key Mechanistic Finding | Implication for this compound | Reference |

|---|---|---|---|---|

| Neurodegeneration (FAHN/SPG35) | Models of FA2H deficiency | Lack of 2-hydroxylated lipids leads to defective myelin structure, demyelination, and axonal damage. | It is a critical structural component for myelin integrity and nervous system health. | encyclopedia.pub, medlineplus.gov, researchgate.net |

| Cancer | Human tumor cell lines (using 2-hydroxyoleic acid) | Alters cancer cell membrane structure, inducing ER stress, autophagy, and apoptosis. | Potentially possesses anti-cancer properties via membrane disruption and induction of cell death pathways. | mdpi.com, mdpi.com |

| Bacterial Infections | Gram-positive and Gram-negative bacteria (using 2-hydroxyisocaproic acid) | Disrupts bacterial cell membrane integrity, causing depolarization, leakage, and cell death. | Likely acts as an antimicrobial agent by physically damaging bacterial membranes. | nih.gov, bohrium.com |

Contributions to Chemoreception and Chemical Communication

Research into the chemical ecology of the Iberian wall lizard, Podarcis hispanica, has revealed that the skin lipids are a complex matrix of various compounds, including a range of fatty acids, steroids, and alcohols. These secretions are deposited on substrates and serve as chemical signals that can convey information about species, sex, individual identity, and territorial boundaries. nih.govune.edu.auoup.com

A study analyzing the acidic and neutral lipids in the skin of a female Podarcis hispanica identified β-hydroxyhenicosanoic acid as one of the numerous constituents. une.edu.au It is important to note that in biological systems, this is chemically consistent with this compound. The entire lipid mixture from the skin is believed to function as a whole in conveying social signals. une.edu.au For instance, these chemical cues are involved in species recognition, which can act as a pre-mating isolation mechanism between closely related and sympatric species. une.edu.au They also play a role in individual recognition, allowing for the modulation of aggressive behavior between territorial males. une.edu.au

While direct studies on the chemosensory response to this compound are lacking, research on other lipid components of these secretions provides insight into how individual molecules within the mixture can be perceived and processed. For example, lizards of the genus Podarcis have been shown to detect and respond to specific fatty acids, such as oleic acid and hexadecanoic acid, as well as steroids like cholesterol. podarcis.denih.govlacerta.de Behavioral experiments have demonstrated that these lizards can discriminate between different lipid compounds and their concentrations, often exhibiting varying rates of tongue-flicking, a key behavior for sampling chemical cues from the environment. podarcis.delacertilia.de

The investigation into the chemosensory abilities of Podarcis lilfordi revealed strong responses to oleic acid, suggesting that specific fatty acids can be highly salient stimuli. nih.govpodarcis.de This indicates that the vomeronasal and olfactory systems of these lizards are attuned to detecting individual lipid molecules. However, the response to the complete lipid mixture is often a result of the combined effects of its various components. lacertilia.de The specific contribution of this compound to this synergistic effect remains an area for future research.

The composition of these chemical signals, including the relative proportions of compounds like this compound, can vary between species and even populations, which may be an adaptation to different environmental conditions or diets. lacerta.de These differences in the chemical profiles are thought to be the basis for species recognition. lacerta.de

Advanced Analytical Methodologies for 2 Hydroxyhenicosanoic Acid Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a foundational technique for isolating specific lipids like 2-hydroxyhenicosanoic acid from complex biological mixtures. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and the specific research question. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of fatty acids. nih.govresearchgate.net For non-volatile compounds like 2-hydroxy fatty acids (2-OH FAs), chemical derivatization is a necessary prerequisite to increase their volatility for GC analysis. nih.gov A common approach involves the preparation of trimethylsilyl (B98337) (TMS) derivatives of 2-hydroxy fatty acid methyl esters (FAMEs). nih.gov

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. mst.or.jp The separated components then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio and characteristic fragmentation patterns upon ionization. nih.govmst.or.jp An innovative GC-MS/MS approach has been developed for the comprehensive profiling of 2-OH FAs, where MS and MS/MS spectra of the TMS-derivatized FAMEs are used for peak annotation via their signature fragmentation. nih.gov The structural confirmation can be further supported by retention time (RT) prediction models that correlate RT with carbon chain length and double bond number. nih.gov

Table 1: GC-MS/MS Methodology for 2-Hydroxy Fatty Acid (2-OH FA) Profiling

| Step | Description | Purpose |

|---|---|---|

| Extraction | Isolation of lipids from a biological matrix using solvent systems. | To separate lipids from other cellular components. |

| Derivatization | Conversion of 2-OH FAs into volatile fatty acid methyl esters (FAMEs) followed by reaction with a silylating agent to form trimethylsilyl (TMS) ethers. | To increase the volatility and thermal stability of the analyte for GC analysis. nih.gov |

| Separation | Injection into a gas chromatograph equipped with a capillary column to separate the derivatized fatty acids based on their physicochemical properties. | To resolve individual fatty acid species from the complex mixture before detection. mst.or.jp |

| Detection & Identification | Analysis by tandem mass spectrometry (MS/MS) to collect spectra of the eluting compounds. | To identify compounds based on unique fragmentation patterns and precise mass, and to build an expandable database of 2-OH FAs. nih.gov |

| Quantification | Use of scheduled multiple reaction monitoring (MRM) to measure the abundance of specific 2-OH FA species. | To determine the concentration of individual 2-OH FAs in the sample. nih.gov |

This table summarizes a methodology developed for the profiling of 2-OH FAs in echinoderms, which is applicable to the study of this compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is an essential analytical technique that pairs the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of less volatile, more polar, and higher molecular weight lipids, such as very-long-chain fatty acids, for which GC-MS is less practical. nih.govnih.gov LC-MS generally offers higher sensitivity and selectivity than GC-based methods, allowing for a more comprehensive coverage of lipid species, including the discovery of novel fatty acids. nih.gov

In LC-MS, separation occurs in a liquid mobile phase, which eliminates the need for derivatization to increase volatility. wikipedia.org Electrospray ionization (ESI) is a commonly employed interface that generates ions from the LC eluent for analysis by the mass spectrometer. wikipedia.orgunitn.it This combination is highly effective for analyzing a wide array of compounds in complex biological and environmental samples. wikipedia.org

Table 2: Comparison of GC-MS and LC-MS for Fatty Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile or semi-volatile compounds in a gaseous mobile phase. mst.or.jp | Separates compounds in a liquid mobile phase. wikipedia.org |

| Sample Volatility | Requires analytes to be volatile and thermally stable; derivatization is often necessary for compounds like 2-OH FAs. nih.gov | Ideal for non-volatile and thermally fragile molecules, including larger lipids. nih.govbu.edu |

| Derivatization | Frequently required to increase analyte volatility. researchgate.netnih.gov | Generally not required for ionization. nih.gov |

| Primary Application | Excellent for analyzing short to long-chain fatty acids (C6-C24). nih.govresearchgate.net | Suitable for a broader range, including long-chain and very-long-chain fatty acids (>C22). nih.gov |

| Sensitivity & Coverage | Good sensitivity, but coverage can be limited by derivatization efficiency and analyte stability. | Often provides higher sensitivity and broader coverage of lipid classes. nih.gov |

To enhance separation efficiency, ultra-high-performance liquid chromatography (UHPLC) is often employed. UHPLC uses columns with smaller particles, which results in significantly higher resolution and faster analysis times compared to conventional HPLC. unitn.it When coupled with high-resolution mass spectrometry (HRMS) instruments like time-of-flight (TOF) or Orbitrap analyzers, it becomes a formidable tool for lipidomics. hpst.czimrpress.com

The primary advantage of HRMS is its ability to measure mass with very high accuracy. nih.govfda.gov This capability is crucial for differentiating between molecular species that have very similar nominal masses but distinct elemental compositions. nih.gov For instance, high mass resolution can help distinguish a fatty acid from other co-eluting compounds, leading to more confident identification and a reduction in analytical ambiguity.

Mass Spectrometry-Based Lipidomics and Metabolomics Profiling

Lipidomics and metabolomics are large-scale studies of all lipids or metabolites within a biological system. nih.gov Mass spectrometry is the central analytical platform in these fields due to its high sensitivity, selectivity, and ability to analyze a vast number of metabolites in a single experiment. nih.govsilantes.com These approaches are critical for profiling the full spectrum of 2-hydroxy fatty acids and understanding their metabolic context.

Accurate quantification of specific fatty acid species like this compound is essential for understanding its biological significance. Targeted mass spectrometry approaches are frequently used to achieve high sensitivity and specificity. sciex.com One of the most robust methods for quantification is the stable isotope dilution technique, which involves spiking a sample with a known quantity of an isotopically labeled version of the analyte (e.g., a deuterated standard). lipidmaps.org This internal standard experiences the same sample preparation and analysis effects as the endogenous analyte, correcting for variations in extraction efficiency and instrument response, thereby increasing the precision and accuracy of the measurement. lipidmaps.org

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a targeted technique performed on triple quadrupole mass spectrometers that provides excellent sensitivity and selectivity for quantifying specific molecules in complex mixtures. sciex.comnih.gov In an MRM experiment, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This highly specific transition allows for accurate quantification even at low abundance levels. nih.gov Research on marine organisms has successfully used a scheduled MRM method to quantify a range of 2-OH FAs. nih.gov

Table 3: Examples of Quantified 2-Hydroxy Fatty Acids (2-OH FAs) in Marine Species using GC-MS/MS

| Species | Total 2-OH FAs (mg/g dry weight) | Predominant 2-OH FA Species | Percentage of Total 2-OH FAs |

|---|---|---|---|

| Sea cucumber (Apostichopus japonicas) | 8.40 ± 0.28 | 2-OH C24:1 | 67.9% |

| Starfish (Asterias amurensis) | 7.51 ± 0.18 | 2-OH C16:0 | Not Specified |

This table is based on findings from a study by Geng et al. (2023) and demonstrates the quantitative profiling of 2-OH FAs in different biological samples. nih.gov

Differentiating between isomers—molecules with the same chemical formula but different atomic arrangements—is a significant analytical challenge because they have identical masses. nih.gov Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key technique for this purpose. nih.gov In an MS/MS experiment, a specific ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions produce a spectrum that is characteristic of the molecule's structure, acting as a structural fingerprint. nih.gov Isomers often yield different fragmentation patterns, allowing for their differentiation.

For fatty acids, derivatization can be used to create products that yield diagnostic fragment ions, helping to locate features like double bonds or functional groups. researchgate.net Furthermore, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides two orthogonal dimensions of separation. nih.gov The LC separates isomers based on their different physicochemical properties (e.g., polarity), resulting in different retention times, while the subsequent MS/MS analysis provides structural confirmation through unique fragmentation patterns. nih.govrsc.org This dual approach is highly effective for the confident identification of isomers in complex mixtures.

Spectroscopic Characterization in Academic Research

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental tool for identifying the functional groups within a molecule. savemyexams.com For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the hydroxyl (–OH) and carboxyl (–COOH) groups. The O–H bond of the carboxylic acid gives rise to a characteristically very broad absorption band in the 2500–3300 cm⁻¹ region. libretexts.org Superimposed on this is the C-H stretching from the long alkyl chain, typically found between 2850 and 3000 cm⁻¹. libretexts.org The hydroxyl group at the C-2 position also contributes to the broad O-H absorption. savemyexams.com

A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1710 and 1760 cm⁻¹. libretexts.org Its exact position can depend on whether the molecule is in a monomeric form or a hydrogen-bonded dimer, with dimers absorbing at the lower end of the range (around 1710 cm⁻¹). libretexts.org

Interactive Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Characteristics |

| Carboxylic Acid | O–H stretch | 2500–3300 | Very broad |

| Alkyl Chain | C–H stretch | 2850–3000 | Strong, sharp peaks |

| Carboxylic Acid | C=O stretch | 1710–1760 | Strong and sharp |

| Alcohol/Acid | C–O stretch | 1000–1300 | Medium to strong |

| Alkyl Chain | C–H bend | 1370–1470 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum, the acidic proton of the carboxylic acid (–COOH) is expected to produce a singlet signal at a significantly downfield chemical shift, typically in the range of 9.0–13.0 ppm. savemyexams.com The chemical shift of this proton is often variable and dependent on concentration and solvent due to hydrogen bonding. libretexts.org The proton attached to the C-2 carbon (the α-carbon), which also bears the hydroxyl group (–CH(OH)–), would likely appear as a multiplet in the 3.5–4.5 ppm range. The numerous methylene (B1212753) (–CH₂–) protons of the long alkyl chain would create a large, overlapping signal between approximately 1.2 and 1.6 ppm, while the terminal methyl (–CH₃) group would appear as a triplet around 0.9 ppm. savemyexams.com

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the carboxyl carbon (C-1) in the downfield region of 165–185 ppm. libretexts.orgucl.ac.uk The α-carbon (C-2), being attached to both the carboxyl and hydroxyl groups, would resonate at a chemical shift typically between 65 and 75 ppm. The carbons of the long aliphatic chain would have signals in the 20–40 ppm range, and the terminal methyl carbon would be found at the most upfield position, around 14 ppm. ucl.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 342.57 g/mol ), the molecular ion peak [M]⁺ at m/z 342 would be expected, though it may be of low intensity. A common fragmentation for carboxylic acids is the loss of the carboxyl group (–COOH), leading to a peak at [M-45]⁺. libretexts.org Another characteristic fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺. Alpha-cleavage, a common fragmentation pathway for α-hydroxy acids, would involve the breaking of the bond between C-1 and C-2, which could lead to various fragment ions.

Interactive Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Chemical Shift / m/z Value |

| ¹H NMR | –COOH proton | 9.0–13.0 ppm |

| ¹H NMR | –CH(OH)– proton | 3.5–4.5 ppm |

| ¹H NMR | –(CH₂)₁₇– protons | 1.2–1.6 ppm |

| ¹H NMR | –CH₃ proton | ~0.9 ppm |

| ¹³C NMR | –COOH carbon | 165–185 ppm |

| ¹³C NMR | –CH(OH)– carbon | 65–75 ppm |

| Mass Spectrometry | Molecular Ion [M]⁺ | 342 |

| Mass Spectrometry | Fragment [M-H₂O]⁺ | 324 |

| Mass Spectrometry | Fragment [M-COOH]⁺ | 297 |

Biosensor Development for Related Hydroxy Acids

While specific biosensors for this compound are not prominently documented, significant progress has been made in developing biosensors for other long-chain and hydroxy fatty acids. nih.gov These advancements provide a blueprint for creating future analytical tools for this and related compounds. Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal upon interaction with a target analyte. uc.pt

Fluorescent Biosensors

Fluorescent biosensors are a major category of sensors developed for fatty acids. These devices often utilize a fluorescent probe that changes its emission properties upon binding to the fatty acid. For instance, genetically encoded fluorescent biosensors have been engineered to detect fatty acids in real-time within living cells. nih.govacs.org These sensors can reveal the dynamic trafficking and metabolism of fatty acids between different cellular compartments. nih.gov Another approach involves using fluorescently labeled proteins, such as fatty acid-binding proteins, which can bind to long-chain fatty acids and produce a change in fluorescence. mdpi.com For example, a sensor using acrylodan-labeled bovine serum albumin has been shown to detect fatty acids and their degradation products. mdpi.com The design of a fluorescent sensor for medium-chain fatty acids has also been reported, demonstrating selectivity for specific chain lengths. rsc.org

Electrochemical Biosensors

Electrochemical biosensors offer high sensitivity and are well-suited for miniaturization. uc.ptfrontiersin.org These sensors detect changes in electrical properties (like current or potential) when the target molecule interacts with a biorecognition layer on an electrode surface. mdpi.com Development in this area includes sensors for various organic acids. For example, electrochemical sensors have been designed for caffeic acid, where the hydroxyl groups of the acid undergo electron transfer, producing a measurable signal. frontiersin.org Other designs have focused on detecting oxidative stress biomarkers like 8-hydroxy-2'-deoxyguanosine, using antibody immobilization on nanostructured electrodes. researchgate.net These principles, particularly those involving the electrochemical detection of hydroxyl groups or the use of specific enzymes or antibodies, could be adapted for the detection of this compound.

Interactive Table 3: Principles of Biosensors for Related Hydroxy Acids

| Biosensor Type | Principle of Operation | Example Application |

| Fluorescent | A fluorescent molecule or protein changes its light emission upon binding the target acid. | Real-time imaging of fatty acid trafficking in cells. nih.gov |

| Electrochemical | The target acid interacts with a modified electrode, causing a change in electrical current or potential. | Detection of caffeic acid based on the oxidation of its hydroxyl groups. frontiersin.org |

| Genetically Encoded | A protein is engineered to produce a fluorescent signal in the presence of the target molecule. | Monitoring malonyl-CoA dynamics during fatty acid biosynthesis. acs.orgresearchgate.net |

Future Research Directions and Translational Perspectives Academic Focus

Elucidating Novel Enzymatic Pathways

The primary known pathway for the synthesis of 2-HFAs, including 2-hydroxyhenicosanoic acid, involves the enzyme fatty acid 2-hydroxylase (FA2H). medlineplus.govmedlineplus.govresearchgate.net This enzyme is crucial for producing the (R)-2-hydroxy fatty acids that are incorporated into sphingolipids, particularly in the myelin sheath of the nervous system and the epidermis. medlineplus.govuniprot.orgmdpi.com Mutations in the FA2H gene lead to severe neurodegenerative disorders, underscoring its critical role. medlineplus.govresearchgate.netucla.edu

However, compelling evidence suggests the existence of additional, as-yet-unidentified enzymatic pathways for 2-hydroxylation. researchgate.netmdpi.com For instance, some tumor cells exhibit high levels of 2-hydroxylated sphingolipids (2hFA-SL) despite low FA2H expression, pointing towards alternative synthesis routes. researchgate.netucla.edu Furthermore, bacteria utilize different enzymes, such as cytochrome P450 (CYP450) hydroxylases, to produce 2-HFAs, sometimes with the opposite (S)-stereoisomer configuration. researchgate.net

Future research must prioritize the identification and characterization of these novel hydroxylases. A key objective is to understand their substrate specificity, tissue distribution, and regulatory mechanisms. The existence of an FA2H-independent pathway for the 2-hydroxylation of straight-chain acyl-CoAs has been proposed, potentially involving the peroxisomal enzyme phytanoyl-CoA 2-hydroxylase (PHYH), which is known for its role in the α-oxidation of branched-chain fatty acids. nih.gov

The degradation of 2-HFAs also warrants deeper investigation. The established pathway involves peroxisomal α-oxidation, where the 2-hydroxy fatty acyl-CoA is cleaved by a 2-hydroxyacyl-CoA lyase (HACL) into a fatty aldehyde (one carbon shorter) and formyl-CoA. molbiolcell.orgportlandpress.comnih.gov Research using Hacl2 knockout mice has revealed this pathway's importance in generating odd-chain fatty acids in the brain and stomach. molbiolcell.org Elucidating the interplay between FA2H, novel hydroxylases, and the HACL-mediated degradation pathway will be critical for a complete understanding of 2-HFA homeostasis.

Table 1: Key Enzymes in 2-Hydroxy Fatty Acid Metabolism

| Enzyme | Gene | Function | Cellular Location | Key Research Findings |

| Fatty Acid 2-Hydroxylase | FA2H | Catalyzes the 2-hydroxylation of free fatty acids to produce (R)-2-hydroxy fatty acids. uniprot.org | Endoplasmic Reticulum nih.gov | Mutations cause neurodegenerative diseases like fatty acid hydroxylase-associated neurodegeneration (FAHN). medlineplus.govresearchgate.net |

| Phytanoyl-CoA 2-Hydroxylase | PHYH | Primarily involved in the α-oxidation of branched-chain fatty acids; may contribute to FA2H-independent 2-hydroxylation. nih.gov | Peroxisomes nih.gov | Deficiency leads to Refsum's disease. nih.gov Its role in straight-chain 2-HFA synthesis is an open question. |

| 2-Hydroxyacyl-CoA Lyase 1 | HACL1 | Catalyzes the cleavage of 2-hydroxyacyl-CoAs during α-oxidation. portlandpress.com | Peroxisomes portlandpress.com | Important for the degradation of 3-methyl-branched fatty acids and 2-hydroxy long-chain fatty acids. portlandpress.com |

| 2-Hydroxyacyl-CoA Lyase 2 | HACL2 | Catalyzes the key cleavage reaction in the α-oxidation of 2-hydroxy fatty acids. molbiolcell.org | Not specified | HACL2-involved α-oxidation is a major source of odd-chain fatty acids in the brain and stomach. molbiolcell.org |

Exploring Undiscovered Biological Roles in Model Organisms

The known functions of 2-HFAs are concentrated in the nervous system, skin, and kidneys, where they are essential components of sphingolipids. nih.govnih.gov In the brain, 2-HFA-containing galactosylceramides are vital for the stability and function of myelin. medlineplus.govmedlineplus.gov In the skin, 2-HFA-ceramides are crucial for maintaining the permeability barrier. mdpi.comnih.gov However, the presence of 2-HFAs in other tissues and their involvement in cell signaling suggest that many of their biological roles remain undiscovered. nih.govnih.gov

Model organisms are invaluable tools for exploring these unknown functions. Studies in Arabidopsis thaliana have identified two fatty acid hydroxylase enzymes, FAH1 and FAH2, which are involved in synthesizing 2-hydroxy sphingolipids. oup.comoup.com Research using fah mutants has shown that these lipids are necessary for the organization of plasma membrane nanodomains and for the oxidative burst that occurs during the plant's immune response. oup.com This suggests a conserved role for 2-HFAs in membrane organization and signaling across kingdoms.

In mammalian models, the loss of FA2H in mice leads to alopecia, indicating a role in hair follicle homeostasis. oup.com Future studies using tissue-specific or inducible knockout mice could dissect the specific functions of this compound and other 2-HFAs in different organs and at different developmental stages. For instance, their role in the kidney, where they are also present, is largely unknown. nih.govnih.gov Investigating their potential involvement in renal lipid metabolism, ion transport, or response to injury could open new research avenues.

Furthermore, the potential signaling roles of 2-HFAs and their derivatives are an exciting frontier. While non-hydroxylated ceramides (B1148491) can induce apoptosis, 2-HFA ceramides appear to be less pro-apoptotic and may even protect cells from cell death. oup.com Exploring how this compound, as a free fatty acid or incorporated into complex lipids, might modulate signaling pathways related to cell growth, differentiation, and inflammation is a critical next step.

Development of Advanced Synthetic Strategies for Complex Derivatives

To fully probe the biological functions of this compound, researchers require access to a variety of its complex derivatives. This includes isotopically labeled versions for metabolic tracing, fluorescently tagged analogues for imaging, and modified sphingolipids where this compound is incorporated into the ceramide backbone.

Current organic synthesis methods provide a foundation for creating these tools. Carboxylic acids can be converted into various derivatives like acyl chlorides or esters, which then serve as building blocks for more complex molecules. chemistry.coachbritannica.com For example, the synthesis of caffeic acid derivatives has been achieved using a modified Wittig reaction in an aqueous medium, a greener approach that could be adapted for producing unsaturated derivatives of this compound. mdpi.com Similarly, strategies used for synthesizing flavanone (B1672756) derivatives, which involve steps like esterification and Claisen-Schmidt condensation, could be modified for creating novel this compound derivatives. ugm.ac.id

Future research in synthetic chemistry should focus on developing stereospecific methods to produce either the (R) or (S) enantiomer of this compound derivatives, as stereochemistry is critical to biological function. uniprot.orggerli.com The development of modular synthetic routes would also be highly beneficial, allowing for the easy attachment of different headgroups to a this compound-containing ceramide core. This would enable the systematic study of how different complex sphingolipids containing this specific fatty acid influence membrane properties and cell signaling.

Table 2: Potential Synthetic Approaches for this compound Derivatives

| Synthetic Strategy | Description | Potential Application |

| Thionyl Chloride Treatment | Converts the carboxylic acid to a highly reactive acyl chloride (R-COOH → R-COCl). britannica.com | A key first step to create activated intermediates for synthesizing esters, amides (e.g., ceramides), and other derivatives. |

| Grignard Reaction | Reacts a Grignard reagent with carbon dioxide to form a carboxylic acid, adding one carbon to the chain (R-MgBr + CO₂ → R-COOH). britannica.com | Useful for building the carbon backbone of this compound from a 20-carbon precursor. |

| Wittig Reaction | Forms a carbon-carbon double bond from a carbonyl group and a phosphonium (B103445) ylide. mdpi.com | Could be used to synthesize unsaturated derivatives of this compound or its precursors. |

| Claisen-Schmidt Condensation | An aldol (B89426) condensation between a ketone and an aromatic aldehyde to form chalcones. ugm.ac.id | Adaptable for creating complex aromatic derivatives for structure-activity relationship studies. |

High-Throughput Screening for Modulators of 2-Hydroxylated Lipid Pathways

Identifying molecules that can modulate the synthesis, degradation, or signaling functions of this compound and related lipids is a key translational goal. Such modulators could serve as chemical probes to study the pathway or as starting points for drug development, particularly for FA2H-related neurodegenerations or cancers where 2-HFA levels are altered. researchgate.netucla.edu

High-throughput screening (HTS) provides a powerful platform for this purpose. nih.govresearchgate.net A live-cell HTS assay could be designed using fluorescently labeled fatty acids (like C₁-BODIPY-C₁₂) to measure fatty acid uptake and incorporation into complex lipids. researchgate.net By genetically manipulating cells to overexpress or lack key enzymes like FA2H or HACL2, screens could be tailored to find specific inhibitors or activators of these enzymes.

Lipidomics, the large-scale study of lipids, can also be adapted for high-throughput applications. nih.gov Direct-infusion mass spectrometry, for example, allows for the rapid analysis of the lipid composition of many samples. nih.gov This technique could be used to screen libraries of natural compounds or synthetic molecules for their ability to alter the profile of 2-hydroxylated lipids in cultured cells. nih.gov For instance, a screen could identify compounds that restore normal 2-HFA levels in cells derived from patients with FAHN.

Furthermore, since 2-HFAs are linked to processes like autophagy and membrane organization, HTS assays based on these cellular events could indirectly identify modulators of 2-HFA pathways. oup.comnih.gov A flow cytometry-based screen for autophagy modulators, for example, could uncover compounds whose mechanism of action involves the alteration of 2-hydroxylated sphingolipid metabolism. nih.gov These approaches will accelerate the discovery of novel chemical tools and potential therapeutic leads targeting the biology of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.